molecular formula C27H24ClFN4O2 B2997695 N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea CAS No. 1030126-83-0

N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea

Cat. No. B2997695
CAS RN: 1030126-83-0
M. Wt: 490.96
InChI Key: DOYYQTDDEZNPJD-UHFFFAOYSA-N
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Description

“N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” is a compound that contains the 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A specific synthesis procedure for “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” was not found in the available resources.


Molecular Structure Analysis

Oxadiazoles have several isomeric forms, which occur in the structure of many drugs . The specific molecular structure of “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” was not found in the available resources.

Scientific Research Applications

Antifungal Activity

One study highlights the synthesis of urea derivatives and their evaluation for antifungal properties. Although the specific compound was not directly tested, related urea derivatives demonstrated fungitoxic action against pathogens like A. niger and F. oxyporum, suggesting potential antifungal applications (Mishra, Singh, & Wahab, 2000).

Plant Growth Regulation

Another significant area of research involves urea derivatives as synthetic compounds showing positive regulation of cell division and differentiation, indicative of cytokinin-like activity. These findings are crucial for in vitro plant morphogenesis studies, indicating a broader applicability in agriculture and plant biology (Ricci & Bertoletti, 2009).

Analytical Chemistry Applications

In analytical chemistry, the utility of urea derivatives for monitoring airborne isocyanates showcases the versatility of these compounds. The creation of urea derivatives through reactions with airborne analytes offers a novel method for environmental monitoring, emphasizing the role of such compounds in developing safer and more efficient analytical techniques (Vogel & Karst, 2002).

CNS Agents

Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas uncovered a series with anxiolytic and muscle-relaxant properties. This investigation into central nervous system agents suggests that certain urea derivatives may influence neurological pathways, offering insights into potential therapeutic agents for CNS disorders (Rasmussen et al., 1978).

Future Directions

Oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, they have become important synthons in the development of new drugs . The future research directions could involve further exploration of the biological activities and potential applications of “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” and its derivatives.

properties

IUPAC Name

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN4O2/c1-17-2-11-23-22(16-17)24(31-26(34)18-3-5-19(28)6-4-18)25(30-23)27(35)33-14-12-32(13-15-33)21-9-7-20(29)8-10-21/h2-11,16,30H,12-15H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYYQTDDEZNPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide

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